molecular formula C19H17N5O B2411426 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one CAS No. 2380194-06-7

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2411426
CAS No.: 2380194-06-7
M. Wt: 331.379
InChI Key: KHHNDIROAUBFAD-UHFFFAOYSA-N
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Description

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that incorporates multiple functional groups, including benzimidazole, azetidine, and pyridopyrimidinone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

Industrial production methods may involve optimizing these steps to enhance yield and purity, often using automated synthesis techniques and high-throughput screening.

Chemical Reactions Analysis

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions:

Common reagents include acids, bases, and organic solvents, with reaction conditions varying from room temperature to elevated temperatures and pressures. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds:

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities.

Properties

IUPAC Name

2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-13-20-15-6-2-3-7-16(15)24(13)14-11-22(12-14)18-10-19(25)23-9-5-4-8-17(23)21-18/h2-10,14H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHNDIROAUBFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=CC(=O)N5C=CC=CC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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